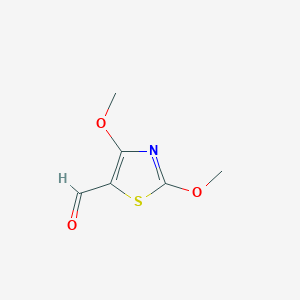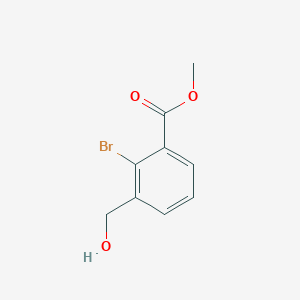
2-(4-Fluorophenyl)ethane-1-thiol
Descripción general
Descripción
“2-(4-Fluorophenyl)ethane-1-thiol” is a chemical compound with the molecular formula C8H9FS and a molecular weight of 156.22 . It is also known as Benzeneethanethiol, 4-fluoro- .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)ethane-1-thiol” consists of a sulfur atom (S) bonded to a carbon atom ©, which is part of an ethane group. This ethane group is connected to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom (F) attached to one of the carbon atoms in the phenyl group .Aplicaciones Científicas De Investigación
1. Nanocluster Design and Synthesis
Thiols, including compounds like 2-(4-Fluorophenyl)ethane-1-thiol, are widely used in the synthesis of metal nanoclusters. These compounds can act as ligands, contributing to the stability and functionalization of nanoclusters. For instance, a study by Bootharaju et al. (2016) discusses the use of thiols in conjunction with phosphines for designing hydride-rich silver nanoclusters, which could be beneficial for exploring new nanomaterials (Bootharaju et al., 2016).
2. Analytical Chemistry Applications
In analytical chemistry, thiols like 2-(4-Fluorophenyl)ethane-1-thiol are used for the development of fluorescent probes and in high-performance liquid chromatography (HPLC). Gatti et al. (1990) explored the use of aroylacrylic acids as fluorogenic labeling reagents for thiols in HPLC, indicating the relevance of thiols in analytical methodologies (Gatti et al., 1990).
3. Catalyst Design and Reaction Kinetics
Thiols are significant in studying the kinetics of catalytic reactions. For example, Reid and Barat (2015) conducted kinetic studies on the aerobic oxidation of thiols, including 4-fluorobenzenethiol, using cobalt(II) phthalocyanines. Such studies provide insights into the influence of thiol ligands on the efficiency and selectivity of catalytic processes (Reid & Barat, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-fluorophenyl)ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYQSLCBRGDSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)ethane-1-thiol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B3208828.png)








![4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B3208896.png)
![N-[(4-bromophenyl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3208908.png)


